molecular formula C20H19N3O5 B14995165 N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14995165
M. Wt: 381.4 g/mol
InChI Key: PVYQEDYMBOWKSE-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyanophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole structure This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-25-16-8-13(9-17(26-2)19(16)27-3)15-10-18(28-23-15)20(24)22-14-6-4-12(11-21)5-7-14/h4-9,18H,10H2,1-3H3,(H,22,24)

InChI Key

PVYQEDYMBOWKSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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